BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 2-
(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Methylthio)nicotinic acid

Cat. No.: B186358

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)nicotinic
Acid

Introduction

2-(Methylthio)nicotinic acid is a heterocyclic compound derived from nicotinic acid (Vitamin
B3). As a member of the pyridine carboxylic acid family, it holds significant interest for
researchers in medicinal chemistry and drug development. The introduction of a methylthio (-
SCHs) group at the 2-position of the pyridine ring profoundly influences the molecule's
electronic and steric properties compared to its parent compound, nicotinic acid. These
modifications can alter biological activity, metabolic stability, and pharmacokinetic profiles,
making a thorough understanding of its physicochemical properties essential for its potential
application as a pharmaceutical intermediate or a pharmacologically active agent.[1][2]

This guide provides a detailed examination of the core physicochemical properties of 2-
(Methylthio)nicotinic acid. It is designed for researchers, scientists, and drug development
professionals, offering not only quantitative data but also the underlying scientific principles and
validated experimental protocols for their determination. The methodologies described are
grounded in standard pharmaceutical practices, ensuring reliability and reproducibility.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent scientific
investigation. The structural and identification parameters for 2-(Methylthio)nicotinic acid are
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summarized below.

Table 1: Molecular Identifiers for 2-(Methylthio)nicotinic Acid

Identifier Value Source

2-(methylsulfanyl)pyridine-3-
IUPAC Name ( y , Yoy [1][3]
carboxylic acid

CAS Number 74470-23-8 [3][4][5][6]
Molecular Formula C7H7NO:2S [31141[5][6]
Molecular Weight 169.20 g/mol [1][3][6]
Canonical SMILES CSC1=C(C=CC=N1)C(=0)O [1107]
InChi Key COPSJQVPEUUOKY- BRI

UHFFFAOYSA-N

White to off-white crystals or
Appearance [2][4]
powder

Melting Point

The melting point is a critical parameter for assessing the purity and solid-state characteristics
of a crystalline compound. A sharp and defined melting range is indicative of high purity.

Table 2: Reported Melting Point of 2-(Methylthio)nicotinic Acid

Property Value Source

Melting Point 213.5-219.5°C [21[31[41[8]

Significance in Research and Development

The melting point provides a preliminary indication of a compound's identity and purity. In drug
development, it influences decisions related to formulation, such as milling and compaction,
and is a key parameter in pre-formulation studies. Variations in the melting point can suggest
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the presence of impurities or different polymorphic forms, which can have significant

implications for a drug's stability and bioavailability.

Experimental Protocol: Capillary Melting Point
Determination

This method is a standard, reliable technique for determining the melting range of a crystalline

solid.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for
uniform packing.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed
at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
Heating Ramp:

o Begin with a rapid heating ramp to approach the expected melting point (e.g., 10-20
°C/min).

o Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2
°C/min. This slow ramp is crucial for accurate determination.

Observation and Recording:
o Record the temperature at which the first drop of liquid appears (T1).
o Record the temperature at which the entire sample has melted into a clear liquid (T2).

o The melting range is reported as T1 — T2.

Causality Behind Experimental Choices:

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.
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o Slow Heating Rate: A slow ramp near the melting point is essential to allow the temperature
of the sample and the thermometer to equilibrate with the heating block, preventing an
overestimation of the melting point.

Visualization: Melting Point Determination Workflow
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Caption: lonization state of a carboxylic acid relative to pH and pKa.
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Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic
system of an immiscible lipid (n-octanol) and an aqueous phase (water). It is commonly
expressed in its logarithmic form, LogP.

Table 3: Predicted LogP for 2-(Methylthio)nicotinic Acid

Property Value Type Source
LogP 1.50 Computed [8]
XLogP3 1.2 Computed [1107]

Note: These are computationally predicted values. Experimental determination is
recommended for confirmation.

Significance in Research and Development

LogP is a fundamental parameter in ADME (Absorption, Distribution, Metabolism, Excretion)
profiling.

e Drug Absorption: A LogP value in the range of 1-3 is often associated with good oral
absorption, as it reflects a balance between aqueous solubility needed to dissolve in the gut
and lipid solubility needed to cross cell membranes.

» Membrane Permeability: Higher LogP generally correlates with increased permeability
across the blood-brain barrier and other biological membranes.

o Toxicity: Very high LogP values (>5) can sometimes be associated with metabolic instability
and non-specific toxicity due to membrane disruption or accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP
Determination

This is the gold-standard method for experimentally measuring the LogP value.

Methodology:

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b186358?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylthio_nicotinic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/262400
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g.,
phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the
phases to separate.

o Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a
known concentration.

 Partitioning:

o Add a known volume of the aqueous stock solution to a known volume of the pre-
saturated n-octanol in a glass vial.

o Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant
temperature to allow equilibrium to be reached.

e Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two
phases.

e Quantification: Carefully remove an aliquot from the aqueous phase. Determine the
concentration of the compound remaining in the aqueous phase using a suitable analytical
technique, such as UV-Vis spectroscopy or HPLC.

o Calculation:

o Calculate the concentration of the compound in the octanol phase by mass balance:
[Octanol] = (Initial [Aqueous] - Final [Aqueous]) * (V_aqueous / V_octanol).

o Calculate P: P = [Octanol] / Final [Aqueous].
o Calculate LogP: LogP = 1og10(P).
Causality Behind Experimental Choices:

o Pre-saturation of Solvents: This is critical to prevent volume changes during the experiment,
as octanol and water have some mutual solubility.

o Centrifugation: Ensures a clean separation of the two phases, preventing cross-
contamination that would lead to inaccurate concentration measurements.
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o HPLC/UV Analysis: Provides a sensitive and specific method to quantify the analyte's
concentration in the aqueous phase, which is essential for an accurate LogP calculation.

Visualization: Shake-Flask LogP Determination Workflow
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Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility
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Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a
given temperature. While specific experimental data for 2-(Methylthio)nicotinic acid is not
available in the searched literature, its structure as a zwitterionic-capable molecule (containing
both a carboxylic acid and a basic pyridine ring) suggests its solubility will be highly pH-
dependent. The parent compound, nicotinic acid, has a solubility of 1g in 60 mL of water (~16.7
mg/mL). [9]

Significance in Research and Development

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and is critical
for developing parenteral (injectable) formulations.

» Bioavailability: Poor solubility is a major cause of low and variable oral bioavailability.

o Formulation: It dictates whether a compound can be formulated as a simple aqueous
solution or if more complex strategies like co-solvents, surfactants, or salt formation are
required.

 In Vitro Assays: Sufficient solubility in aqueous buffers is necessary to obtain reliable data
from biological assays.

Experimental Protocol: Equilibrium Shake-Flask
Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:

o Sample Preparation: Add an excess amount of the solid compound to a known volume of the
desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a
glass vial. The excess solid ensures that a saturated solution is formed.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,
25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is
reached.

e Sample Processing:
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o After equilibration, allow the vials to stand to let the excess solid settle.

o Filter the supernatant through a low-binding filter (e.g., 0.22 um PVDF) to remove all
undissolved solid.

e Quantification:
o Dilute the clear filtrate with a suitable solvent.

o Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-
UV method against a standard curve prepared with known concentrations of the
compound.

e Reporting: The solubility is reported in units such as mg/mL or uM.
Causality Behind Experimental Choices:
o Excess Solid: Guarantees that the solution reaches its maximum saturation point.

o Prolonged Agitation: Ensures that the system reaches thermodynamic equilibrium, providing
a true measure of solubility rather than a kinetic one.

e Filtration: It is a critical step to remove any microscopic solid particles that could artificially
inflate the measured concentration.

Visualization: Aqueous Solubility Determination Workflow
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Caption: Workflow for equilibrium shake-flask solubility determination.
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Chemical Stability

The chemical stability of a compound determines its shelf-life and dictates necessary storage
conditions. While direct stability data for 2-(Methylthio)nicotinic acid is limited, related
compounds like methylnicotinate are known to undergo slow hydrolysis to nicotinic acid.
[10]Potential degradation pathways for 2-(Methylthio)nicotinic acid could include oxidation of
the sulfur atom (to sulfoxide or sulfone) and reactions common to carboxylic acids.

Significance in Research and Development

Stability studies are a regulatory requirement for any drug candidate.
o Shelf-life: Determines the expiration date of a drug product.

o Degradation Products: Identifies potential impurities that could form during storage, which
must be assessed for their own safety and efficacy.

» Storage Conditions: Informs requirements for temperature, humidity, and light protection.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound under
harsh conditions to rapidly identify likely degradation products and establish a stability-
indicating analytical method.

Methodology:

o Method Development: Develop a robust HPLC method (typically reverse-phase) that can
separate the parent compound from potential degradation products.

o Stress Conditions: Prepare solutions of the compound and expose them to a range of stress
conditions in parallel with a control solution stored under normal conditions.

o Acid Hydrolysis: 0.1 M HCI at 60 °C for 24 hours.
o Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

o Oxidation: 3% H202 at room temperature for 24 hours.
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o Thermal Stress: Store solid powder and solution at elevated temperature (e.g., 80 °C) for
48 hours.

o Photolytic Stress: Expose solid powder and solution to UV/Vis light (ICH Q1B guidelines).

e Analysis: Analyze all stressed samples by the developed HPLC method, often with mass
spectrometry detection (LC-MS) to help identify the degradation products.

o Evaluation:
o Calculate the percentage of degradation for the parent compound under each condition.

o Assess the peak purity of the parent compound peak to ensure no degradation products
are co-eluting. A method that meets this criterion is termed "stability-indicating."

Causality Behind Experimental Choices:

o Multiple Stressors: The use of acid, base, oxidant, heat, and light covers the most common
degradation pathways a drug molecule is likely to encounter.

o LC-MS: Mass spectrometry is invaluable for providing molecular weight information of the
new peaks that appear, which is the first step in identifying the structure of degradation
products.

Visualization: Forced Degradation Study Flowchart
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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